molecular formula C23H20N2O8 B7814566 2,3-DI-O-Benzoyluridine

2,3-DI-O-Benzoyluridine

Cat. No.: B7814566
M. Wt: 452.4 g/mol
InChI Key: FZFFWKZFQMIXKC-UHFFFAOYSA-N
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Description

2,3-DI-O-Benzoyluridine is a pyrimidine nucleoside derivative, known for its role in the synthesis of antiviral medications. It is a modified form of uridine, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced with benzoyl groups. This modification enhances its stability and makes it a valuable compound in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-DI-O-Benzoyluridine can be synthesized from uridine through a benzoylation reaction. The process involves the reaction of uridine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound with a moderate to high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-DI-O-Benzoyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-DI-O-Benzoyluridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-DI-O-Benzoyluridine involves its incorporation into nucleic acids. The benzoyl groups enhance its stability and facilitate its interaction with enzymes involved in nucleic acid synthesis. It acts as an anticodon, aiding in the decoding of genetic information and inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-DI-O-Acetyluridine
  • 2,3-DI-O-Methyluridine
  • 2,3-DI-O-Propionyluridine

Comparison

2,3-DI-O-Benzoyluridine is unique due to its benzoyl groups, which provide enhanced stability compared to other similar compounds. The acetyl, methyl, and propionyl derivatives have different functional groups, leading to variations in their stability and reactivity. The benzoyl groups in this compound make it particularly suitable for applications requiring high stability and specific interactions with nucleic acid-related enzymes .

Properties

IUPAC Name

[4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O8/c26-13-16-18(32-21(28)14-7-3-1-4-8-14)19(33-22(29)15-9-5-2-6-10-15)20(31-16)25-12-11-17(27)24-23(25)30/h1-12,16,18-20,26H,13H2,(H,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFFWKZFQMIXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50408-20-3
Record name Uridine 2',3'-dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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